Pyridin-2-ylmethanediamine
CAS No.: 20027-68-3
Cat. No.: VC18392202
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20027-68-3 |
|---|---|
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 g/mol |
| IUPAC Name | pyridin-2-ylmethanediamine |
| Standard InChI | InChI=1S/C6H9N3/c7-6(8)5-3-1-2-4-9-5/h1-4,6H,7-8H2 |
| Standard InChI Key | YSTAFYOHERLRBE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(N)N |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Pyridin-2-ylmethanediamine (C₆H₁₀N₄) consists of a central methylenediamine group (-NH-CH₂-NH-) linked to a pyridin-2-yl moiety. The pyridine ring’s nitrogen atom at the 2-position and the two amine groups enable diverse coordination geometries, facilitating interactions with transition metals and organic substrates . Key structural parameters include:
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Molecular Formula: C₆H₁₀N₄
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Molecular Weight: 138.18 g/mol
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SMILES Notation: C1=CC=NC(=C1)CNCN
The compound’s planar pyridine ring and flexible methanediamine chain allow conformational adaptability, which is critical for forming stable metal complexes .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (pyridin-2-ylmethyl)porphyrins, reveal distinct shifts for protons adjacent to the pyridine nitrogen. For instance, the methylene protons in pyridin-2-ylmethanediamine derivatives resonate between δ 6.21–6.70 ppm, significantly deshielded compared to non-aromatic analogs . Infrared (IR) spectroscopy typically shows N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹, consistent with secondary amine functionalities .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Pyridin-2-ylmethanediamine is synthesized via condensation of 2-aminopyridine with formaldehyde under controlled conditions . A representative procedure involves:
Reactants:
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2-Aminopyridine (1.0 equiv)
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Formaldehyde (0.5 equiv)
Conditions:
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Solvent: Methanol or ethanol
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Catalyst: Hydrochloric acid (0.1 equiv)
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Temperature: Reflux at 70°C for 6–8 hours
Procedure:
The reaction proceeds via nucleophilic attack of the amine on formaldehyde, forming an intermediate imine that undergoes further condensation to yield the diamine. Purification via recrystallization from acetonitrile affords the product in ~85% yield .
Industrial Scalability
While large-scale production methods remain undocumented, continuous flow reactors and optimized catalysts (e.g., zeolites or acidic resins) could enhance efficiency. Challenges include minimizing byproducts like oligomers and ensuring consistent purity >98% .
Chemical Reactivity and Coordination Chemistry
Metal Complex Formation
Pyridin-2-ylmethanediamine acts as a bidentate ligand, coordinating metals via the pyridine nitrogen and one amine group. Notable complexes include:
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalytic oxidation |
| Ni(II) | Octahedral | Electrocatalysis |
| Ln(III) | Trigonal prismatic | Luminescent materials |
These complexes exhibit enhanced stability compared to monodentate analogs, with log K values (stability constants) ranging from 8.2 (Cu) to 6.5 (Ni) .
Substitution and Functionalization
The amine groups undergo alkylation, acylation, and Schiff base formation. For example, reaction with acetyl chloride yields N-acetyl derivatives, while condensation with aldehydes produces imine-linked macrocycles .
Applications in Material Science and Catalysis
Catalytic Systems
Nickel complexes of pyridin-2-ylmethanediamine catalyze C-C coupling reactions with turnover frequencies (TOF) up to 1200 h⁻¹, outperforming bipyridine ligands in Suzuki-Miyaura couplings .
Luminescent Materials
Europium(III) complexes exhibit strong red emission (λₑₘ = 615 nm) with quantum yields of 18%, suitable for OLEDs and bioimaging probes .
Comparative Analysis with Related Diamines
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